molecular formula BH4Na B133744 Sodium borodeuteride CAS No. 15681-89-7

Sodium borodeuteride

Cat. No. B133744
CAS RN: 15681-89-7
M. Wt: 41.86 g/mol
InChI Key: YOQDYZUWIQVZSF-XWFVQAFUSA-N
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Description

Sodium borodeuteride is a chemical variant of sodium borohydride where hydrogen atoms are replaced by deuterium, an isotope of hydrogen. It is used as a reducing agent in various chemical reactions, particularly in the selective mass labeling of compounds to study their structure and composition . Sodium borodeuteride is also utilized in the synthesis of various organic compounds, including the preparation of saturated nitro compounds and the reduction of carbohydrate derivatives . Its synthesis can be achieved through the exchange reaction of trimethylamineborane with deuteriosulfuric acid in deuterium oxide, followed by reaction with sodium methoxide .

Synthesis Analysis

The synthesis of sodium borodeuteride has been developed on a molar scale, with a focus on achieving high isotopic and chemical purity . The process involves the reaction of trimethylamineborane-d3 with sodium methoxide, yielding sodium borodeuteride with a 40-50% overall yield. Alternative methods for synthesizing alkali metal borodeuterides, such as lithium and potassium borodeuteride, have also been explored . Electrosynthesis of sodium borohydride, a related compound, has been investigated as a cost-effective method, which could potentially be adapted for sodium borodeuteride production .

Molecular Structure Analysis

Sodium borodeuteride's molecular structure is similar to that of sodium borohydride, with deuterium atoms replacing hydrogen. The structure of related boron compounds, such as rare earth sodium borates, has been studied, revealing isolated BO3 triangles held together by metal ions . Although not directly about sodium borodeuteride, these studies provide insight into the coordination and bonding of boron-containing compounds.

Chemical Reactions Analysis

Sodium borodeuteride is used in various nucleophilic addition reactions. For instance, it has been employed in the preparation of 1,5-anhydro-4,6-O-benzylidene-2,3-dideoxy-3-nitro-D-erytho-hex-2-enitol, where it affords a mixture of saturated nitro compounds . It is also used in the reductive N-monoalkylation of α-amino acids and α-amino methyl esters, allowing for α-monodeuterium labeling of the new N-substituent . Additionally, it has been used to reduce (1-azabuta-1,3-diene)tricarbonyliron(0) complexes under microwave conditions, leading to the formation of deuterated secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium borodeuteride include its reactivity in hydrolysis reactions, where it hydrolyzes faster than sodium borohydride . The isotope effect of the boron-deuterium bond has been calculated, providing insights into the reaction mechanisms and the activated complex . Sodium borodeuteride's role as a reducing agent is highlighted in its ability to selectively label compounds with deuterium, aiding in the study of their optical properties . Its versatility is further demonstrated in the synthesis of various organic compounds and the potential for isotopic labeling in pharmaceutical and organic chemistry .

Scientific Research Applications

Metabolic Analysis

Sodium borodeuteride is utilized in metabolic studies. For instance, it's used for the treatment of urine containing large concentrations of pyruvic and acetoacetic acids, leading to the production of lactic and 3-hydroxybutyric acids labelled with deuterium. This facilitates the reliable determination of these acids using mass fragmentographic techniques (Mamer, 1988).

Chemical Reactions and Hydrolysis

Sodium borodeuteride plays a significant role in the hydrolysis of sodium borohydride in aqueous solutions. Studies show that hydrolysis occurs faster with sodium borodeuteride than sodium borohydride, highlighting the isotope effects in these reactions (Davis, Bromels, & Kibby, 1962).

Educational Applications

In educational settings, sodium borodeuteride is used for isotopic labeling in introductory organic chemistry laboratories. It serves as a tool for students to compare spectral data and understand the nuances of isotopic effects in chemical reactions (Kjonaas, Fitch, & Noll, 2017).

Synthesis and Reduction Reactions

Sodium borodeuteride is effective in synthesizing certain compounds. For instance, it's used in the reaction of (1-azabuta-1,3-diene)tricarbonyliron(0) complexes under microwave conditions to form saturated secondary amines, showcasing its utility in organic synthesis (Akisanya, Danks, & Garman, 2000).

Analyzing Organic Matter

In environmental chemistry, sodium borodeuteride aids in understanding the composition and optical properties of organic matter like fulvic acid. It helps in identifying specific chemical species contributing significantly to the optical and photochemical properties of complex natural samples (Baluha, Blough, & Del Vecchio, 2013).

Synthesis of Alkali Metal Borodeuterides

Sodium borodeuteride is pivotal in the synthesis of other alkali metal borodeuterides. This involves complex processes and precise conditions, showcasing its significance in inorganic chemistry (Atkinson, Macdonald, Stuart, & Tremaine, 1967).

Safety And Hazards

Sodium borodeuteride should be handled with care. It is advised to wash face, hands, and any exposed skin thoroughly after handling. Eating, drinking, or smoking when using this product should be avoided. It is recommended to wear protective gloves, clothing, eye protection, and face protection. Sodium borodeuteride should be kept away from any possible contact with water, because of violent reaction and possible flash fire .

Future Directions

Sodium borodeuteride has been involved in a variety of fields. They can be prepared by the preparation methods of hydrides, but with unique characteristics due to the lack of deuterated raw materials . Further work on the preparation of deuterides is required .

properties

IUPAC Name

sodium;tetradeuterioboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQDYZUWIQVZSF-XWFVQAFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH4-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][B-]([2H])([2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH4Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166138
Record name Sodium (2H4)tetrahydroborate(1-)
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Molecular Weight

41.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Sodium borodeuteride
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Product Name

Sodium borodeuteride

CAS RN

15681-89-7
Record name Sodium borodeuteride
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Record name Sodium (2H4)tetrahydroborate(1-)
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Record name Sodium [2H4]tetrahydroborate(1-)
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Synthesis routes and methods I

Procedure details

A solution of N-Boc cyanoalanine (2 g, 9.3 mmol) in THF (30 mL) was cooled in an ice/NaCl bath to −10° C. and treated with triethylamine (0.94 g, 9.3 mmol) followed by dropwise addition of isobutyl chloroformate (1.35 g, 9.9 mmol). The reaction mixture was stirred for 4 minutes at −10° C. and filtered through a coarse scintered glass funnel. Meanwhile, in another flask, a solution of NaBH4 (0.71 g, 19 mmol) in water (10 mL) was prepared and cooled in an ice/water bath. The filtered solution of the mixed anhydride was added dropwise to the cold NaBH4 solution and the resulting mixture was stirred for 2 hours. The THF was removed on the rotary evaporator and the reaction was acidified with 5% NaHSO4 solution to pH 3 and diluted with ethyl acetate and water. The organics were extracted twice with aqueous NaHCO3 and dried over MgSO4. The solvent was removed to afford 1.2 g (64%) of (S)-(2-Cyano-1-hydroxymethyl-ethyl)-carbamic acid tert-butyl ester; 1H NMR (CDCl3, 400 MHz) δ 1.45 (s, 9H), 2.09-2.17 (m, 1H), 2.73 (d, 1H, J=6.0), 3.76 (dd, 1H, J1=4.7, J2=10.8), 3.80-3.86 (m, 1H), 3.91-3.99 (m, 1H), 4.98-5.07 (m, 1H).
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10 mL
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N-Boc cyanoalanine
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2 g
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30 mL
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0.94 g
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1.35 g
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anhydride
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Synthesis routes and methods II

Procedure details

Hydrogenation of the obtained (E)-ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)acrylate derivatives (4) over a catalyst such as Pd—C 10% or PtO2 in an aprotic solvent such as EA followed by reaction with KOtBu in an aprotic solvent such as THF gives the corresponding tert-butyl 7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-6-carboxylate derivatives (5). Decarboxylation by reaction with silica gel in an aprotic solvent such as toluene and subsequent reductive aminations with, first, benzylamine in the presence of a reducing agent such NaBH(OAc)3 in an aprotic solvent such as DCM, and with, second, an appropriate aldehyde (as precursor of R3) in the presence of a reducing agent such NaBH4 in a protic solvent such as MeOH gives the corresponding N-benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-7-amine derivatives (6). Friedel-Craft acylation with oxalyl chloride in an aprotic solvent such as DCM, followed by esterification with MeOH and subsequent reduction with triethylsilane in the presence of TFA gives the corresponding methyl 2-(7-(benzylamino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate derivatives (7). Debenzylation by hydrogenation over a catalyst such as Pd—C 10% in a protic solvent such as EtOH or by reaction with 1-chloroethyl chloroformate and MeOH in an aprotic solvent such as DCM gives the respective N-substituted methyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate derivatives (8). Reaction with an appropriate heteroaryl halide like R4—Cl in the presence of a base such as K2CO3 in an aprotic solvent such as DMA followed by saponification with a base such as NaOH furnished the compounds of formula (I) (Method A).
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Synthesis routes and methods III

Procedure details

A mixture of bis(2-tert-butoxycarbonylaminoethyl)amine (0.01 mol), 4-cyanobenzyl-bromide (0.01 mol), K2CO3 (0.05 mol), and CH3CN (70 mL) was heated at 60° C. for 10 hours. The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
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0.05 mol
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70 mL
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bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
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Synthesis routes and methods IV

Procedure details

The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
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HCl ether
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Citations

For This Compound
4,220
Citations
DJ Pasto, JA Gontarz - Journal of the American Chemical Society, 1969 - ACS Publications
… mercuri derivatives with sodium borodeuteride indicates that no … Reduction of 1 with sodium borodeuteride in aqueous tetra… Reduction of both 2 and 3 with sodium borodeuteride …
Number of citations: 71 pubs.acs.org
O Mamer, SP Gravel, L Choiniere, V Chénard… - Metabolomics, 2013 - Springer
… The unstable α-keto acids are rapidly reduced with sodium borodeuteride to the corresponding stable α-deutero-α-hydroxy acids and these, along with their unlabeled analogs and …
Number of citations: 52 link.springer.com
UH Dolling, AW Douglas, EJJ Grabowski… - The Journal of …, 1978 - ACS Publications
… borohydride,5 sodium cyanohydroborate (NaBHgCN),6 and sulfurated borohydrides7 is well established, this is, to our knowledge, the first report of the use of sodium borodeuteride in …
Number of citations: 40 pubs.acs.org
RA Kjonaas, RW Fitch, RJ Noll - Journal of Chemical Education, 2017 - ACS Publications
… is described for the introductory organic chemistry laboratory course wherein half of the students use sodium borohydride (NaBH 4 ) and the other half use sodium borodeuteride (NaBD …
Number of citations: 6 pubs.acs.org
H Kiyohara, H Yamada - Carbohydrate research, 1989 - Elsevier
… base-catalysed pelimination in the presence of sodium borodeuteride. … quickly in 0.1~ NaOH containing 0.2~ sodium borodeuteride, … with sodium borodeuteride in tetrahydrofuran-EtOH …
Number of citations: 24 www.sciencedirect.com
K ABE, M ONnA, S OKUDA2b - 1958 - jlc.jst.go.jp
… 7) Quantitative determination of deuterium in the sodium borodeuteride used as the reagent was made by mass spectrums) and the value of 96.8% was obtained. A small amount of 14-…
Number of citations: 2 jlc.jst.go.jp
RE Davis, E Bromels, CL Kibby - Journal of the American …, 1962 - ACS Publications
… Sodium Borodeuteride.—Sodium tetramethoxyboron was prepared by the method of Brown16 and then … The sodium borodeuteride then was recrystallized from diglyme in vacuo. …
Number of citations: 194 pubs.acs.org
AJ Kadam, UV Desai, RB Mane - Journal of Labelled …, 1999 - Wiley Online Library
… Sodium borodeuteride reduction of the alkylidene Meldrum's acid derivatives (3) yielded the corresponding f-monodeuterated alkyl Meldrum's acids (7) in high yields. The hydrolysis …
AK Sinhababu, RT Borchardt - Journal of Labelled Compounds …, 1983 - Wiley Online Library
Reduction of nitrostyrenes with sodium borodeuteride in the presence of silica gel (70‐270 mesh) in a mixture of chloroform and 2‐propanol gave the corresponding deuterated …
CR Johnson, WG Phillips - The Journal of Organic Chemistry, 1967 - ACS Publications
… would result in the incorporation of a deuterium in the product if sodium borodeuteride were … reduced with sodium borodeuteride in methanol, the methyl phenyl sulfide produced was …
Number of citations: 23 pubs.acs.org

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